molecular formula C18H19N3O3S B2745008 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851987-18-3

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No. B2745008
CAS RN: 851987-18-3
M. Wt: 357.43
InChI Key: VXWPUUDRVFROPW-UHFFFAOYSA-N
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Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, also known as DMABN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMABN belongs to the class of benzothiazole hydrazides, which have been found to exhibit various biological activities.

Scientific Research Applications

Anticancer Potential One significant area of research involves the synthesis of new benzothiazole acylhydrazones, including derivatives related to the core structure of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, aiming at anticancer applications. These compounds have been tested for their cytotoxic activities against various cancer cell lines, demonstrating promising anticancer properties. The process includes modifications at specific positions on the benzothiazole (BT) scaffold to enhance antitumor properties, with studies highlighting the role of different substituents in modulating these effects (Osmaniye et al., 2018).

Corrosion Inhibition Research into benzothiazole derivatives extends into the field of corrosion science, where these compounds serve as corrosion inhibitors for carbon steel in acidic environments. Studies indicate that certain benzothiazole derivatives offer high inhibition efficiencies against steel corrosion, showcasing their potential as protective agents in industrial applications (Hu et al., 2016).

Antimicrobial Activity Benzothiazoles are also explored for their antimicrobial potential. Research involving the scaffold of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide as a precursor for synthesizing various heterocyclic compounds demonstrates significant antimicrobial activities. These studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Abbas et al., 2014).

Agricultural Applications In agriculture, related benzothiazole compounds are investigated for their efficacy as fungicide carriers. Nanoparticle systems incorporating fungicides offer controlled release properties, enhanced stability, and reduced environmental toxicity. This research provides a basis for developing more efficient and safer agricultural treatments, potentially including derivatives of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide (Campos et al., 2015).

Antioxidant and Anti-bacterial Activities Further studies investigate the antioxidant and antibacterial activities of novel benzothiazole derivatives. These compounds exhibit potential as antioxidants and antibacterial agents, underlining the versatility of benzothiazole-based compounds in addressing various biological targets and health concerns (Ahmad et al., 2010).

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)13-6-5-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPUUDRVFROPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

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